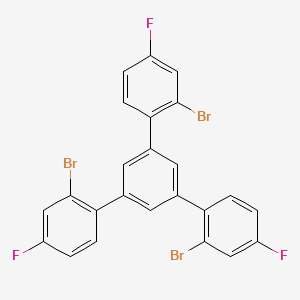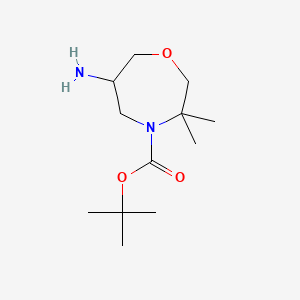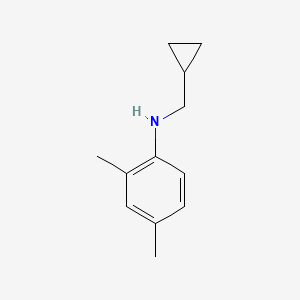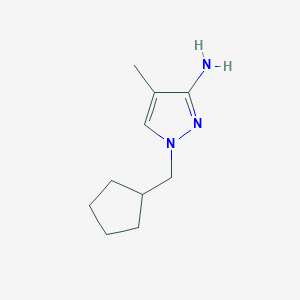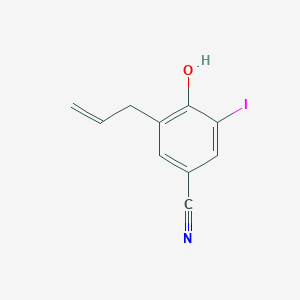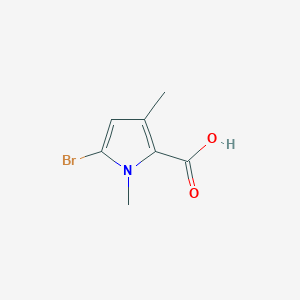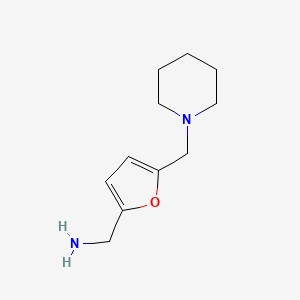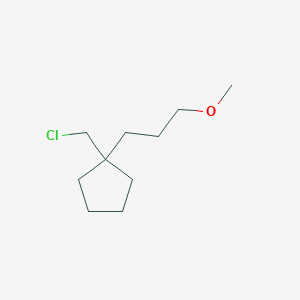
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a 3-methoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with chloromethyl and 3-methoxypropyl groups under specific conditions.
Alkylation Reaction: Cyclopentane can be reacted with chloromethyl chloride and 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Could be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and 3-methoxypropyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 3-methoxypropyl group, making it less versatile in certain reactions.
1-(3-Methoxypropyl)cyclopentane: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C10H19ClO |
|---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(3-methoxypropyl)cyclopentane |
InChI |
InChI=1S/C10H19ClO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9H2,1H3 |
InChI-Schlüssel |
LGTPTIYRQHNRSC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


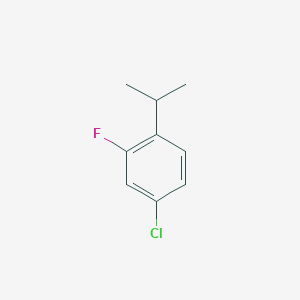
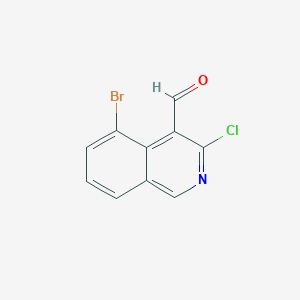
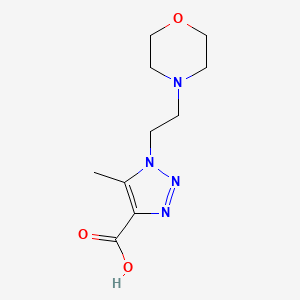
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

